24-Oxocholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

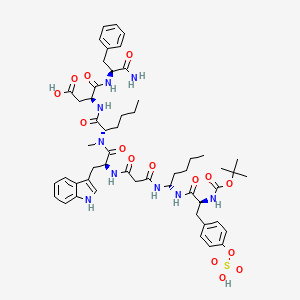

24-Oxocholesterol is a bile acid . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .

Synthesis Analysis

Endogenous synthesis of 24,25EC occurs in a shunt of the mevalonate pathway which also produces cholesterol . The syntheses of (24 S)-24,25-epoxycholesterol, (24 S)-hydroxycholesterol, and 24-ketocholesterol are described .

Molecular Structure Analysis

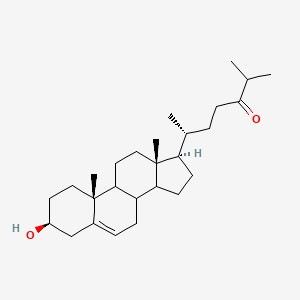

The molecular formula of 24-Oxocholesterol is C27H44O2 . It contains total 76 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .

Chemical Reactions Analysis

24 (S),25-Epoxycholesterol (24,25EC) is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .

Physical And Chemical Properties Analysis

The molecular weight of 24-Oxocholesterol is 400.6 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 5 .

Aplicaciones Científicas De Investigación

Modulator of Cholesterol Metabolism

24-Oxocholesterol is a type of oxysterol, which are known to be modulators of cholesterol metabolism . They play a crucial role in maintaining the balance of cholesterol in the body .

Synthesis of Other Oxysterols

24-Oxocholesterol can be used in the synthesis of other oxysterols. For instance, it has been used in the synthesis of (24S)-24,25-epoxycholesterol and (24S)-hydroxycholesterol .

Research in Bioorganic Chemistry

24-Oxocholesterol is used in bioorganic chemistry research, particularly in the study of oxysterols and their functions . It’s used in the synthesis of 24-functionalized oxysterols .

Role in Immunology

Oxysterols, including 24-Oxocholesterol, have been found to play a significant role in the immune system . They are involved in the coordination of the action of B cells, T cells, and dendritic cells in secondary lymphoid tissue .

Antimicrobial Defense

25-Hydroxycholesterol, which can be synthesized from 24-Oxocholesterol, has been shown to offer protection against microbial pathogens . This suggests a potential role of 24-Oxocholesterol in antimicrobial defense.

Facile Synthesis

24-Oxocholesterol can be synthesized in a facile manner from cholesterol, making it a useful compound in various research applications .

Mecanismo De Acción

Target of Action

24-Oxocholesterol primarily targets cholesterol homeostasis within cells . It interacts with key genes involved in cholesterol synthesis and efflux, such as ABCA1 .

Mode of Action

24-Oxocholesterol’s interaction with its targets leads to significant changes in cellular processes. When added to cells, it decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . This oxysterol’s synthesis occurs in a shunt of the mevalonate pathway, which also produces cholesterol .

Biochemical Pathways

24-Oxocholesterol affects the mevalonate pathway , a crucial biochemical pathway for cholesterol production . Its synthesis parallels cholesterol synthesis, suggesting that this oxysterol functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .

Pharmacokinetics

It is known that its synthesis is subject to the same negative feedback regulation as cholesterol synthesis .

Result of Action

The action of 24-Oxocholesterol results in a decrease in cholesterol synthesis and an increase in cholesterol efflux . This leads to a reduction in SREBP transcriptional activity while increasing ABCA1 and LXR transcriptional activity . These changes help regulate cholesterol levels within cells, protecting against the accumulation of newly-synthesized cholesterol .

Action Environment

The action of 24-Oxocholesterol can be influenced by various environmental factors. For instance, the addition of cholesterol to cells leads to a rapid and preferential inhibition of 24-Oxocholesterol synthesis . Furthermore, varying cholesterol synthetic rates by pre-treatment with a statin, or lipoprotein cholesterol loading of macrophages, can also affect the synthesis of 24-Oxocholesterol .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLNLCWHYQYRGQ-LBEZNTKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 24-Oxocholesterol in biological systems?

A1: 24-Oxocholesterol is an oxygenated derivative of cholesterol. While it's found in various organisms, its biological role is not fully understood. Research suggests it might be involved in cholesterol homeostasis and potentially impact cell signaling pathways. For instance, [] 24-Oxocholesterol acetate was identified as one of the compounds exhibiting a positive correlation with the antimutagenicity of colored rice seed extracts. This finding suggests its potential role in protecting against mutations, a key aspect of maintaining cellular health.

Q2: Can 24-Oxocholesterol be synthesized, and if so, what are the key steps involved?

A2: Yes, 24-Oxocholesterol can be chemically synthesized. One approach involves starting with readily available compounds like fucosterol. [] Fucosterol is converted to 24-Oxocholesterol through a series of chemical reactions, including the introduction of a hydroxyl group at the 1α position. This method allows for the controlled production of 24-Oxocholesterol, which is essential for further biological and chemical studies.

Q3: Are there any known natural sources of 24-Oxocholesterol?

A3: Yes, 24-Oxocholesterol has been identified in various natural sources. It was successfully isolated from the marine brown alga Pelvetia canaliculata [, ], demonstrating its presence in marine environments. This finding suggests that marine organisms could be potential sources for obtaining this compound for research purposes.

Q4: Has 24-Oxocholesterol been investigated for potential therapeutic applications?

A4: While not a direct therapeutic target itself, 24-Oxocholesterol has drawn attention due to its potential relevance in certain diseases, particularly melanoma. [] Computational simulations suggest that 24-Oxocholesterol acetate could act as an inhibitor of B-Raf V600E, a protein often mutated in melanoma. This research highlights the potential of exploring 24-Oxocholesterol and its derivatives in the development of novel melanoma therapies.

Q5: What are the analytical techniques used to identify and quantify 24-Oxocholesterol?

A5: Various analytical techniques are employed to study 24-Oxocholesterol. One commonly used method is chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of 24-Oxocholesterol from complex mixtures based on its mass-to-charge ratio, providing valuable structural information. Additionally, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its structure and confirm its identity. [, ] These techniques are crucial for both isolating and characterizing 24-Oxocholesterol from various sources and for monitoring its levels in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)